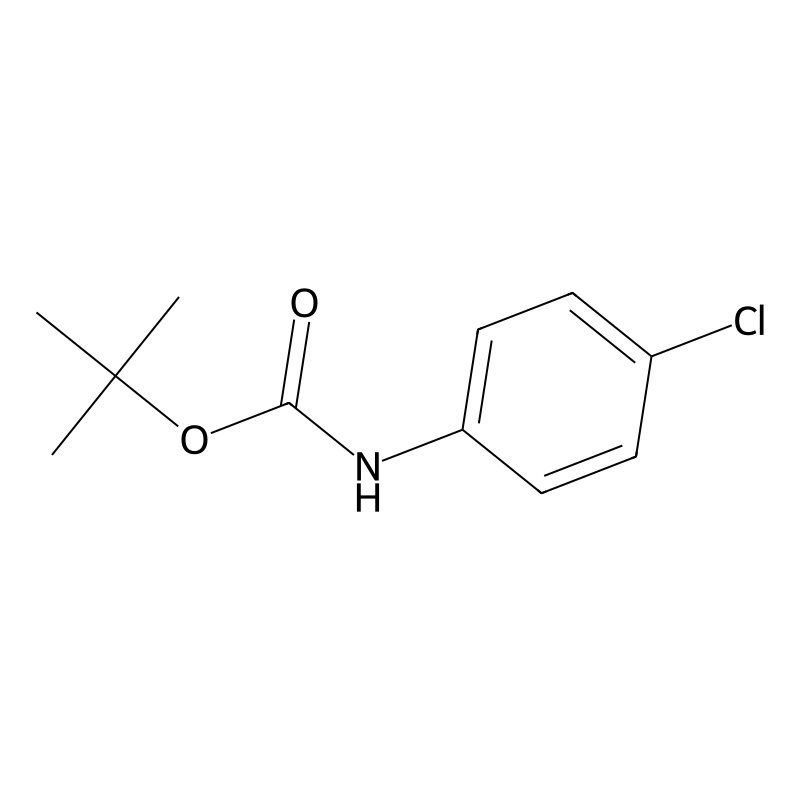

tert-butyl N-(4-chlorophenyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

tert-Butyl 4-chlorophenylcarbamate, also known as N-Boc-4-chloroaniline or N-tert-Butoxycarbonyl-4-chloroaniline, is an organic compound synthesized from 4-chloroaniline and di-tert-butyl dicarbonate. Its synthesis and characterization have been reported in various scientific publications, including "[tert-Butyl 4-chlorophenylcarbamate: A Convenient Precursor for N-Substituted 4-Chloroanilines]"().

Tert-butyl N-(4-chlorophenyl)carbamate is a chemical compound with the molecular formula and a CAS number of 18437-66-6. It is a derivative of carbamic acid, characterized by the substitution of the amino group with a tert-butyl group and the carboxyl group with a 4-chlorophenyl moiety. This structural configuration imparts unique chemical properties, making it valuable in various scientific and industrial applications .

- Substitution Reactions: The presence of the chloro group allows for nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium carbonate, which can replace the chloro group with other nucleophiles.

- Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield 4-chlorophenylamine and tert-butyl alcohol. Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed to facilitate this reaction.

Major Products- From substitution reactions, products depend on the nucleophile used.

- Hydrolysis primarily yields 4-chlorophenylamine and tert-butyl alcohol.

Tert-butyl N-(4-chlorophenyl)carbamate exhibits significant biological activity, particularly in biochemical studies. Its ability to form stable covalent bonds with enzyme active sites allows it to inhibit various enzymes, affecting biochemical pathways. This property makes it a useful tool in enzyme inhibition studies and protein interaction investigations.

The synthesis of tert-butyl N-(4-chlorophenyl)carbamate typically involves the reaction of 4-chlorophenyl isocyanate with tert-butyl alcohol. The reaction is often facilitated by a base such as triethylamine to promote the formation of the carbamate linkage.

Synthetic Route- Reagents:

- 4-Chlorophenyl isocyanate

- Tert-butyl alcohol

- Triethylamine (as a base)

- Reaction Conditions: Controlled temperature and pressure conditions are maintained to optimize yield and purity.

- Industrial Production: On an industrial scale, similar synthetic routes are employed, utilizing automated systems for efficiency and quality control .

- 4-Chlorophenyl isocyanate

- Tert-butyl alcohol

- Triethylamine (as a base)

Tert-butyl N-(4-chlorophenyl)carbamate finds applications across various fields:

- Chemistry: Serves as a building block in organic synthesis for creating more complex molecules.

- Biology: Utilized in studies related to enzyme interactions and modifications of proteins.

- Medicine: Explored for potential therapeutic applications, particularly as a precursor in drug development.

- Industry: Employed in producing specialty chemicals and materials due to its unique properties.

Research involving tert-butyl N-(4-chlorophenyl)carbamate focuses on its interactions with specific enzymes and proteins. The compound's mechanism of action includes forming covalent bonds with active site residues, leading to enzyme inhibition. This characteristic allows researchers to explore its effects on various biochemical pathways and potential therapeutic uses.

Several compounds share structural similarities with tert-butyl N-(4-chlorophenyl)carbamate, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Tert-butyl carbamate | Lacks the 4-chlorophenyl group | Simpler structure; used primarily as a reagent |

| 4-Chlorophenyl isocyanate | Contains an isocyanate functional group | Precursor for synthesizing various carbamates |

| Phenyl N-(4-chlorophenyl)carbamate | Contains two phenyl groups | Enhanced stability due to dual aromatic systems |

Uniqueness

Tert-butyl N-(4-chlorophenyl)carbamate is distinguished by its combination of tert-butyl and 4-chlorophenyl groups, conferring specific reactivity and stability that make it particularly valuable in both research and industrial contexts.

tert-Butyl N-(4-chlorophenyl)carbamate, also known as 4-Chloro-(N-Boc)aniline, is a white to tan solid compound with the molecular formula C11H14ClNO2. Its structure features a tert-butyloxycarbonyl (Boc) protecting group attached to a 4-chloroaniline moiety.

Basic Identifiers and Properties

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 18437-66-6 |

| Molecular Formula | C11H14ClNO2 |

| Linear Formula | ClC6H4NHCO2C(CH3)3 |

| Molecular Weight | 227.69 g/mol |

| MDL Number | MFCD00816772 |

| Appearance | White to tan solid |

| Melting Point | 102-106°C |

| Boiling Point | 265.2°C at 760 mmHg |

| Density | 1.195 g/cm³ |

| LogP | 3.76 |

Structural Identifiers

The compound can be identified using various chemical notations:

| Identifier Type | Value |

|---|---|

| IUPAC Name | tert-butyl N-(4-chlorophenyl)carbamate |

| SMILES | CC(C)(C)OC(=O)Nc1ccc(Cl)cc1 |

| InChI | 1S/C11H14ClNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) |

| InChI Key | VFEHOBXXLPHSOI-UHFFFAOYSA-N |

Spectral Characteristics

The compound can be characterized by its spectroscopic properties. According to certification documentation, its 1H NMR spectrum is consistent with its proposed structure, and analytical testing confirms a purity of ≥98.0% by NMR analysis.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant